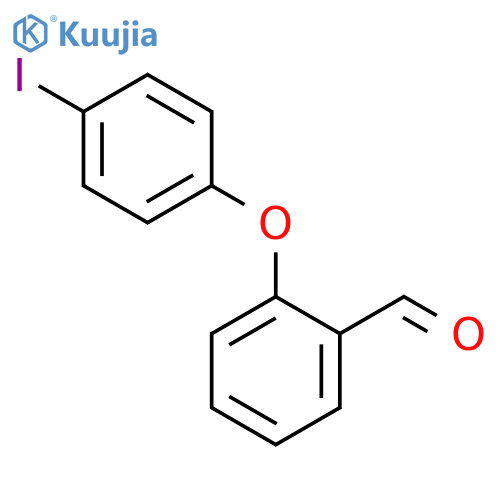Cas no 262444-19-9 (2-(4-Iodophenoxy)benzenecarbaldehyde)

262444-19-9 structure
商品名:2-(4-Iodophenoxy)benzenecarbaldehyde
2-(4-Iodophenoxy)benzenecarbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(4-Iodophenoxy)benzenecarbaldehyde
- AKOS005083318
- DB-093250
- YBOMYWFVQPMAAK-UHFFFAOYSA-N
- 2-(4-iodophenoxy) benzaldehyde
- 262444-19-9
- 1P-106
- 2-(4-iodophenoxy)benzaldehyde
- SCHEMBL5784796
- A1-04988
-
- インチ: InChI=1S/C13H9IO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H
- InChIKey: YBOMYWFVQPMAAK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 323.96473Da
- どういたいしつりょう: 323.96473Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
2-(4-Iodophenoxy)benzenecarbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I177280-25mg |
2-(4-Iodophenoxy)benzenecarbaldehyde |
262444-19-9 | 25mg |
$ 230.00 | 2022-06-04 | ||
| TRC | I177280-50mg |
2-(4-Iodophenoxy)benzenecarbaldehyde |
262444-19-9 | 50mg |
$ 380.00 | 2022-06-04 | ||
| A2B Chem LLC | AI74694-1g |
2-(4-iodophenoxy)benzaldehyde |
262444-19-9 | >90% | 1g |
$1313.00 | 2023-12-31 | |
| A2B Chem LLC | AI74694-1mg |
2-(4-iodophenoxy)benzaldehyde |
262444-19-9 | >90% | 1mg |
$202.00 | 2023-12-31 | |
| A2B Chem LLC | AI74694-10mg |
2-(4-iodophenoxy)benzaldehyde |
262444-19-9 | >90% | 10mg |
$241.00 | 2023-12-31 | |
| A2B Chem LLC | AI74694-5mg |
2-(4-iodophenoxy)benzaldehyde |
262444-19-9 | >90% | 5mg |
$215.00 | 2023-12-31 | |
| A2B Chem LLC | AI74694-500mg |
2-(4-iodophenoxy)benzaldehyde |
262444-19-9 | >90% | 500mg |
$729.00 | 2023-12-31 |
2-(4-Iodophenoxy)benzenecarbaldehyde 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
262444-19-9 (2-(4-Iodophenoxy)benzenecarbaldehyde) 関連製品
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
